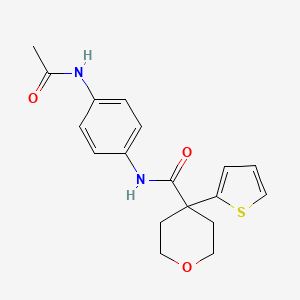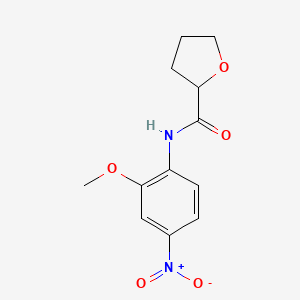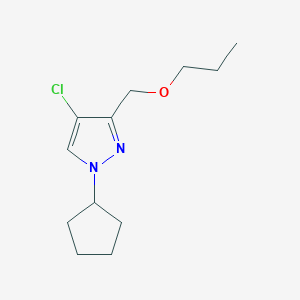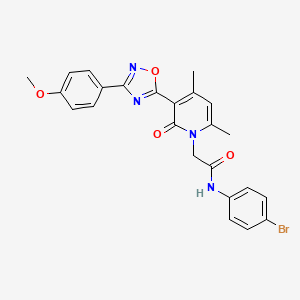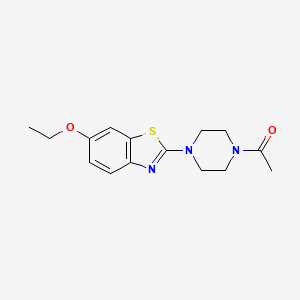
N,2-dimethyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,2-dimethyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of thiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.
Scientific Research Applications
Synthesis and Biological Activity
Research has delved into the synthesis and evaluation of thiazole derivatives for their antiviral, anticancer, and antimicrobial activities. For instance, the synthesis of thiazole C-nucleosides demonstrated potential antiviral activity against several viruses and was evaluated as inhibitors of purine nucleotide biosynthesis, indicating a pathway for developing antiviral agents (Srivastava et al., 1977). Similarly, novel thiazole-5-carboxamide derivatives were synthesized and showed significant anticancer activity against various cancer cell lines, underlining the potential of thiazole derivatives in cancer research (Cai et al., 2016).
Chemoselective Chemistry and Insecticidal Activity
Thiazole compounds have also been studied for their chemoselective nucleophilic chemistry and insecticidal activity. A study prepared a collection of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides and explored their potential in insecticidal applications, showcasing the role of thiazole derivatives in developing new insecticidal agents (Yu et al., 2009).
Antimicrobial Properties
The antimicrobial properties of thiazole derivatives have been a subject of investigation, with several compounds demonstrating promising activities against various microorganisms. This is exemplified by the synthesis and evaluation of thiadiazole-enaminones and their derivatives, which displayed significant antimicrobial activities, indicating the utility of thiazole compounds in developing new antimicrobial agents (Farghaly et al., 2011).
properties
IUPAC Name |
N,2-dimethyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2OS/c1-3-12-5(7(8,9)10)4(14-3)6(13)11-2/h1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDOVTBDLBPKCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)NC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

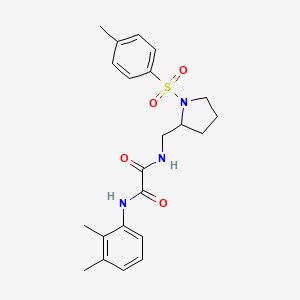
![1-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline](/img/structure/B2708924.png)
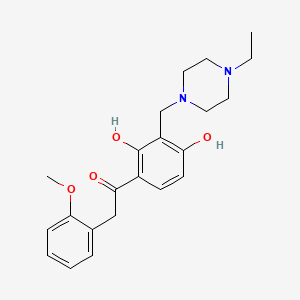
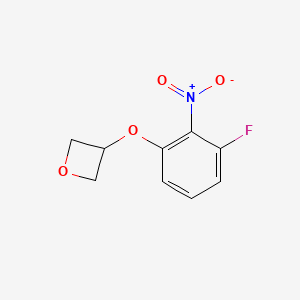
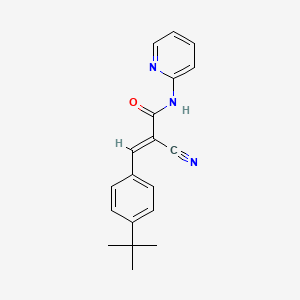
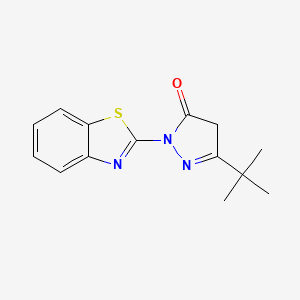
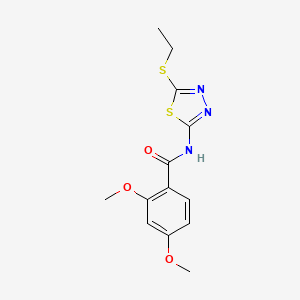
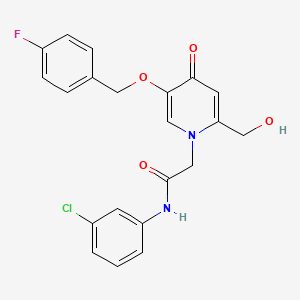
![Ethyl 5-amino-2-bromo-1-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]imidazole-4-carboxylate](/img/structure/B2708932.png)
